![molecular formula C27H21N3O6 B2842642 ethyl 2-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate CAS No. 877656-49-0](/img/no-structure.png)
ethyl 2-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate
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Description
Ethyl 2-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C27H21N3O6 and its molecular weight is 483.48. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry and Drug Development
- Anticancer Potential : Researchers investigate its role as a potential anticancer agent due to its structural resemblance to certain bioactive compounds. The compound’s ability to inhibit specific enzymes or pathways involved in cancer cell growth is of interest .
- Targeted Therapies : Its unique structure may allow for targeted drug delivery, enhancing efficacy while minimizing side effects. Scientists explore its use in combination therapies or as a prodrug .
Heterocyclic Chemistry and Drug Synthesis
- Piperidine Derivatives : Ethyl 2-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate belongs to the piperidine family. Researchers study its synthesis and reactivity to create novel piperidine-based compounds with potential biological activities .
- Regioselective Cyclization : The compound’s intramolecular cyclization can follow two pathways, involving either the cyano group or the ethoxycarbonyl group. Understanding this regioselectivity aids in designing related derivatives .
Materials Science and Organic Synthesis
- Functional Materials : Researchers explore its incorporation into functional materials, such as polymers, liquid crystals, or organic semiconductors. Its unique structure may impart desirable properties .
- Catalysis : The compound could serve as a ligand or catalyst precursor in organic transformations. Its presence may enhance reaction rates or selectivity .
Biological Studies and Pharmacology
- Cell Biology : Ethyl 2-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate may interact with cellular components, affecting cell function. Researchers investigate its impact on cell viability, signaling pathways, and gene expression .
- Microbial Activity : Its potential antimicrobial properties make it relevant for combating bacterial or fungal infections .
Emulsifiers and Surfactants
- Alkylphenol Polyethylene Glycol Phosphate Esters : These compounds find applications as emulsifiers, dispersants, and solubilizers. Ethyl 2-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate may contribute to formulations in various industries, including paints, coatings, adhesives, and detergents .
Chemical Education and Research
- Synthetic Challenges : Teaching and research labs use this compound to illustrate synthetic strategies, regioselectivity, and heterocyclic transformations. Its complex structure provides valuable learning opportunities .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate involves the condensation of 2-amino-4,6-dioxo-3-phenyl-3,4-dihydrobenzofuran with ethyl 2-bromoacetate, followed by the reaction of the resulting intermediate with 2-amino-5-bromo-6-(2-carboxyphenyl)pyrimidin-4(3H)-one and N-(tert-butoxycarbonyl)-L-phenylalanine methyl ester. The final product is obtained by deprotection of the tert-butoxycarbonyl group and esterification with benzoic acid.", "Starting Materials": [ "2-amino-4,6-dioxo-3-phenyl-3,4-dihydrobenzofuran", "ethyl 2-bromoacetate", "2-amino-5-bromo-6-(2-carboxyphenyl)pyrimidin-4(3H)-one", "N-(tert-butoxycarbonyl)-L-phenylalanine methyl ester", "benzoic acid" ], "Reaction": [ "Condensation of 2-amino-4,6-dioxo-3-phenyl-3,4-dihydrobenzofuran with ethyl 2-bromoacetate in the presence of a base to form ethyl 2-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate intermediate", "Reaction of the intermediate with 2-amino-5-bromo-6-(2-carboxyphenyl)pyrimidin-4(3H)-one and N-(tert-butoxycarbonyl)-L-phenylalanine methyl ester in the presence of a coupling agent to form the final product", "Deprotection of the tert-butoxycarbonyl group using an acid catalyst", "Esterification of the resulting carboxylic acid with benzoic acid in the presence of a coupling agent to obtain ethyl 2-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate" ] } | |
CAS RN |
877656-49-0 |
Product Name |
ethyl 2-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate |
Molecular Formula |
C27H21N3O6 |
Molecular Weight |
483.48 |
IUPAC Name |
ethyl 2-[[2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C27H21N3O6/c1-2-35-26(33)18-12-6-8-14-20(18)28-22(31)16-29-23-19-13-7-9-15-21(19)36-24(23)25(32)30(27(29)34)17-10-4-3-5-11-17/h3-15H,2,16H2,1H3,(H,28,31) |
InChI Key |
UTAKDRUWXKWKIQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53 |
solubility |
not available |
Origin of Product |
United States |
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